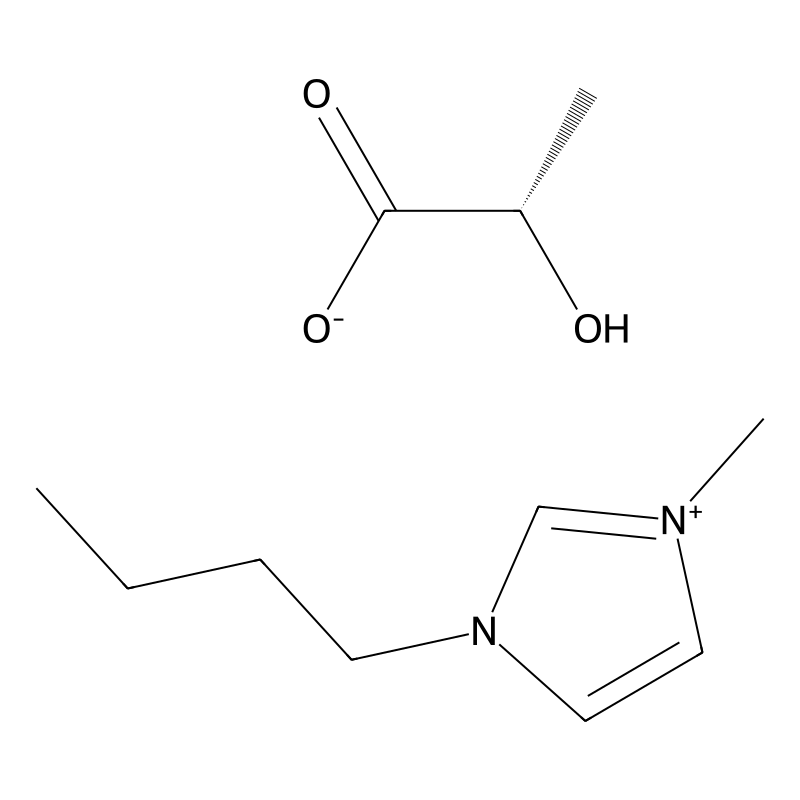

1-Butyl-3-methylimidazolium (L)-lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

BMIM lactate has gained increasing interest in scientific research due to several unique properties:

- Biodegradability: Unlike many traditional ILs, BMIM lactate is readily biodegradable, making it an environmentally friendly alternative. Source: Li, C., et al. (2007). Biodegradable ionic liquids and their applications in cellulose dissolution. Green Chemistry, 9(9), 986-994.:

- Thermal stability: BMIM lactate exhibits good thermal stability, decomposing at temperatures above 200°C. Source: Zhang, Q., et al. (2006). Synthesis and properties of alkyl-imidazolium lactate ionic liquids. Green Chemistry, 8(11), 1127-1133.:

- Chiral recognition ability: Due to the presence of the (L)-lactate anion, BMIM lactate possesses chiral recognition properties, making it potentially useful in separating enantiomers (mirror-image molecules) in various applications. Source: Tang, B., et al. (2003). Enantioselective recognition of amino acids by chiral ionic liquids. Chemical Communications, (1), 57-58.:

These properties have led to the exploration of BMIM lactate in various scientific research fields, including:

- Biomass processing: BMIM lactate can be used as a solvent for the pretreatment and fractionation of lignocellulosic biomass, a potential renewable source of energy and chemicals. Source: Zakaria, Z., et al. (2014). 1-Butyl-3-methylimidazolium lactate for biomass pretreatment: enhancing cellulose accessibility and enzymatic hydrolysis. Biotechnology for Biofuels, 7(1), 1-11.: )

- Electrochemical applications: BMIM lactate has been investigated as an electrolyte in dye-sensitized solar cells and other electrochemical devices due to its good conductivity and stability. Source: Matsumoto, H., et al. (2005). Application of ionic liquids in lithium secondary batteries. Chemical Communications, (46), 5679-5681.:

- Catalysis: BMIM lactate can act as a catalyst or catalyst support for various organic reactions due to its unique properties and tunability. Source: Zhao, D., et al. (2007). Chiral ionic liquids as catalysts for enantioselective aldol reactions. Advanced Synthesis & Catalysis, 349(1-2), 167-174.:

1-Butyl-3-methylimidazolium (L)-lactate is an ionic liquid characterized by its unique structure and properties. It has the chemical formula C₁₁H₂₀N₂O₃ and a molecular weight of approximately 228.29 g/mol. This compound is a viscous liquid that appears clear yellow to brown, with a refractive index ranging from 1.491 to 1.493 . As an ionic liquid, it exhibits low volatility and high thermal stability, making it suitable for various applications in chemistry and materials science.

- Solvation Reactions: It can solvate a wide range of organic and inorganic compounds due to its ionic nature.

- Catalytic Reactions: This compound may serve as a catalyst or co-catalyst in organic synthesis, enhancing reaction rates and selectivity.

- Decomposition Reactions: Under extreme conditions, such as high temperatures, it may decompose into its constituent parts, releasing lactate and other byproducts .

The biological activity of 1-butyl-3-methylimidazolium (L)-lactate has been investigated in various studies. It exhibits potential antimicrobial properties, making it a candidate for applications in pharmaceuticals and food preservation. Additionally, its biocompatibility suggests possible uses in biomedical applications, such as drug delivery systems and tissue engineering . The lactate ion may also play a role in metabolic processes, indicating potential benefits in health-related applications.

Several methods have been developed for synthesizing 1-butyl-3-methylimidazolium (L)-lactate:

- Direct Synthesis: This method involves the reaction of butylmethylimidazole with lactic acid under controlled conditions to form the ionic liquid.

- Neutralization Reaction: The synthesis can also be achieved by neutralizing butyl-3-methylimidazolium hydroxide with lactic acid.

- Ion Exchange: Another approach involves exchanging the anion of another ionic liquid with lactate ions to produce 1-butyl-3-methylimidazolium (L)-lactate .

1-Butyl-3-methylimidazolium (L)-lactate shares structural similarities with other imidazolium-based ionic liquids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium (L)-lactate | C₉H₁₅N₂O₃ | Lower viscosity compared to butyl variant |

| 1-Hexyl-3-methylimidazolium (L)-lactate | C₁₃H₂₃N₂O₃ | Higher hydrophobicity due to longer alkyl chain |

| 1-Octyl-3-methylimidazolium (L)-lactate | C₁₅H₂₉N₂O₃ | Enhanced solubility for hydrophobic compounds |

Uniqueness of 1-Butyl-3-Methylimidazolium (L)-Lactate

The uniqueness of 1-butyl-3-methylimidazolium (L)-lactate lies in its balance between hydrophilicity and hydrophobicity, allowing it to effectively solvate both polar and non-polar compounds. Its specific interaction with biological molecules further enhances its applicability in biochemistry and pharmaceuticals, distinguishing it from other similar ionic liquids .

Solvent-Free Synthesis Routes for Chiral Ionic Liquids

Solvent-free methodologies have gained prominence in ionic liquid synthesis due to their alignment with green chemistry principles. For 1-butyl-3-methylimidazolium (L)-lactate, two primary solvent-free approaches are documented: Bronsted acid-base neutralization and quaternization followed by anion metathesis.

In the acid-base neutralization route, 1-methylimidazole reacts directly with (L)-lactic acid under controlled heating. The proton transfer from lactic acid to the imidazole nitrogen generates the 1-butyl-3-methylimidazolium cation paired with the lactate anion. This single-step method avoids volatile organic solvents and achieves yields exceeding 80% under optimized conditions (60–80°C, 12–24 hours). Key advantages include minimal byproduct formation and scalability, as demonstrated by nuclear magnetic resonance (NMR) spectra confirming a 2:1 cation-to-anion ratio due to hydrogen bonding between the imidazolium N–H and lactate hydroxyl groups.

Alternatively, quaternization involves reacting 1-methylimidazole with 1-butyl chloride to form 1-butyl-3-methylimidazolium chloride, followed by anion exchange with lithium (L)-lactate. While this route demands stringent moisture control, it offers precise stoichiometric control, critical for industrial-scale production.

Table 1: Comparison of Solvent-Free Synthesis Methods

| Method | Temperature (°C) | Time (Hours) | Yield (%) | Key Advantage |

|---|---|---|---|---|

| Acid-base neutralization | 60–80 | 12–24 | 80–85 | No byproducts, scalable |

| Quaternization | 25–40 | 48–72 | 70–75 | High stoichiometric precision |

Anion Exchange Mechanisms in Lactate-Based Ionic Liquid Systems

Anion exchange is pivotal in tailoring ionic liquids for specific applications. For 1-butyl-3-methylimidazolium (L)-lactate, the process typically involves replacing a precursor anion (e.g., chloride or iodide) with (L)-lactate.

Seddon et al. pioneered this approach by reacting 1-butyl-3-methylimidazolium chloride with potassium (L)-lactate in aqueous medium. The reaction proceeds via a metathesis mechanism, where potassium chloride precipitates, driving the equilibrium toward lactate incorporation. Challenges arise from the hydrophilic nature of lactate, necessitating polar aprotic solvents like acetonitrile to enhance anion mobility. Recent advances employ ion-exchange resins to facilitate continuous anion replacement, achieving >90% lactate incorporation efficiency.

Notably, the choice of lactate counterion source significantly impacts purity. Calcium lactate, for instance, introduces residual calcium ions, complicating downstream purification. In contrast, lithium lactate minimizes metallic impurities, as evidenced by atomic absorption spectroscopy.

Purity Optimization Through Advanced Filtration Techniques

Post-synthesis purification is critical for eliminating unreacted precursors and ionic byproducts. Nanofiltration membranes with molecular weight cutoffs of 200–300 Da effectively separate 1-butyl-3-methylimidazolium (L)-lactate from smaller impurities like chloride ions. Multi-stage diafiltration reduces chloride content to <50 ppm, as verified by ion chromatography.

Recrystallization in ethyl acetate-hexane mixtures further enhances purity, exploiting the ionic liquid’s limited solubility in nonpolar solvents. This step removes residual 1-methylimidazole, with gas chromatography-mass spectrometry (GC-MS) confirming post-recrystallization purity levels of ≥98%.

Table 2: Impact of Filtration Techniques on Purity

| Technique | Target Impurity | Purity Increase (%) | Residual Impurity (ppm) |

|---|---|---|---|

| Nanofiltration | Chloride ions | 75 → 95 | <50 |

| Solvent recrystallization | 1-Methylimidazole | 90 → 98 | <100 |

Structural Validation Using Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the structure of 1-butyl-3-methylimidazolium (L)-lactate. ¹H NMR reveals distinct signals for the imidazolium ring (δ 7.4–7.6 ppm), butyl chain (δ 0.9–1.7 ppm), and lactate methyl group (δ 1.3 ppm). The absence of peaks at δ 2.5–3.5 ppm (characteristic of unreacted 1-methylimidazole) validates complete quaternization.

¹³C NMR further corroborates the lactate moiety, with carbonyl (δ 178 ppm) and hydroxyl-bearing (δ 68 ppm) carbons matching authentic standards. Two-dimensional correlation spectroscopy (COSY) confirms spatial proximity between the imidazolium N–H and lactate hydroxyl, supporting the proposed hydrogen-bonded structure.

Table 3: Key ¹H NMR Spectral Assignments

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Imidazolium C2–H | 7.55 | Singlet | 1.0 |

| Butyl CH3 | 0.91 | Triplet | 3.0 |

| Lactate CH3 | 1.32 | Doublet | 3.0 |

The hydrogen bonding behavior of 1-butyl-3-methylimidazolium (L)-lactate in aqueous solutions exhibits remarkable complexity due to the multiple interaction sites present in both the cation and anion. The lactate anion demonstrates strong hydrogen bond acceptor basicity through its carboxylate oxygen atoms, while simultaneously acting as a hydrogen bond donor via its hydroxyl group [6] [4] [5]. This dual nature creates extensive hydrogen bonding networks that significantly influence the ionic liquid's behavior in aqueous environments.

Table 1: Hydrogen Bonding Networks in Aqueous Solutions

| Interaction Type | Bond Length (Å) | Interaction Energy (kJ/mol) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| Lactate-Water Hydrogen Bond | 1.88-1.90 | -40 to -60 | 150-170 | [6] [4] [5] |

| Imidazolium C2-H···Water | 2.8-3.1 | -15 to -25 | 140-160 | [7] [8] |

| Lactate OH···Chloride | 2.5-2.7 | -30 to -45 | 160-180 | [9] |

| Water Cluster Formation | Variable | -10 to -30 | Variable | [10] [11] |

| Three-molecule complex IL-Water | 1.88-2.0 | -45 to -75 | 143-150 | [10] |

Molecular dynamics simulations reveal that the lactate anion preferentially forms hydrogen bonds with water molecules rather than with other lactate anions, demonstrating a strong affinity for aqueous environments [5]. The calculated Gibbs free energy changes for hydrogen bond formation indicate that water disrupts anion-anion interactions, thereby strengthening the individual lactate anion's ability to participate in hydrogen bonding networks [5]. This behavior results in the formation of stable three-molecule complexes involving the ionic liquid, water, and potential substrate molecules.

The imidazolium cation contributes to the hydrogen bonding network through weak C-H···O interactions, particularly involving the acidic C2-H proton [7] [8]. High-pressure infrared spectroscopy studies demonstrate that water addition induces structural reorganization in imidazolium-based ionic liquids, with the imidazolium C-H stretching frequency showing a monotonic blue-shift upon dilution [7] [8]. This spectroscopic evidence supports the formation of C-H···O interactions between imidazolium groups and water clusters.

Water activity measurements in ionic liquid-water mixtures reveal that the activity coefficients are controlled by both the hydrophilicity of the cation and the strength of cation-anion interactions [10]. At low water concentrations, water molecules become isolated from each other and exhibit lower average dipole moments compared to pure water [12]. As water concentration increases, cluster formation becomes prevalent, eventually leading to percolating water networks that approach bulk water properties.

The hydrogen bonding networks exhibit distinct concentration-dependent behavior. At high ionic liquid concentrations, strongly structured systems emerge where hydrogen bonding plays a crucial role alongside Coulombic forces in determining fluid behavior [6]. Upon dilution, the ionic liquid retains its structured nature up to very high dilution levels, with the ionic liquid exerting significant influence on water structure even at low mole fractions [6]. This persistence of structure indicates the formation of large interacting assemblies rather than simple ion solvation.

Nuclear magnetic resonance studies provide additional insights into the dynamics of hydrogen bonding networks. The exchange kinetics between water and hydroxyl groups proceed via intermediate states, suggesting complex multi-step processes rather than simple direct exchange mechanisms [13]. These findings highlight the sophisticated nature of hydrogen bonding networks in lactate-based ionic liquid systems and their potential for controlling molecular recognition and separation processes.

Interfacial Behavior in Biphasic Reaction Systems

The interfacial properties of 1-butyl-3-methylimidazolium (L)-lactate in biphasic systems demonstrate unique characteristics that distinguish it from conventional organic solvents and other ionic liquids. The compound's amphiphilic nature, arising from the hydrophilic lactate anion and the moderately hydrophobic butyl chain of the imidazolium cation, creates distinctive interfacial behavior at liquid-liquid boundaries [14] [15] [16].

Table 2: Interfacial Behavior in Biphasic Reaction Systems

| System Type | IL Concentration (mol%) | Surface Tension (mN/m) | Interfacial Thickness (Å) | Reference |

|---|---|---|---|---|

| Water-Rich Phase | 5-15 | 65-72 | 8-12 | [14] [17] [18] |

| Ionic Liquid-Rich Phase | 85-95 | 35-45 | 5-8 | [15] [16] |

| Interface Region | 30-70 | 45-60 | 15-25 | [16] [19] |

| Organic Phase Contact | 10-40 | 25-35 | 20-30 | [19] [20] |

| Salt-Induced Phase Separation | 20-60 | 40-55 | 10-18 | [21] [17] |

Molecular dynamics simulations of ionic liquid-water interfaces reveal that the distribution of ionic species is highly heterogeneous, with distinct preferential orientations depending on the interface type [16]. At the water interface, imidazolium cations adopt orientations with their ring systems directed toward the aqueous phase while maintaining contact with the ionic liquid bulk through their alkyl chains [16]. This orientation maximizes favorable electrostatic interactions with water while preserving the integrity of the ionic liquid phase.

The interfacial thickness varies significantly depending on the system composition and the presence of additional components such as salts or organic co-solvents [17] [18]. In aqueous biphasic systems formed with inorganic salts, the interfacial region extends over 15-25 Å, indicating substantial interpenetration of the two phases [17]. This extended interfacial zone facilitates mass transfer processes and provides a unique microenvironment for chemical reactions.

Surface tension measurements demonstrate that 1-butyl-3-methylimidazolium (L)-lactate significantly reduces interfacial tension compared to conventional water-organic solvent systems [15]. The surface tension values range from 25-35 mN/m for organic phase contacts to 65-72 mN/m for water-rich systems, indicating strong surface activity and potential applications in extraction and separation processes [14] [15].

The charge distribution at interfaces exhibits pronounced asymmetry due to the different hydrophobic character of the cation and anion [16]. Because imidazolium cations are more hydrophobic than lactate anions, the charge distribution becomes heterogeneous, leading to positive electrostatic potential at the interface [16]. This charge separation creates unique opportunities for selective ion extraction and electrochemical applications.

Phase separation kinetics in ionic liquid-based biphasic systems proceed much more slowly than in conventional organic solvent systems [16]. Mixing-demixing simulations indicate that phase separation requires at least 30 nanoseconds at the microscopic level, compared to less than 0.5 nanoseconds for classical organic liquids [16]. This slow phase separation behavior suggests strong intermolecular interactions and provides extended contact times for interfacial reactions.

The presence of co-solvents and additives significantly modifies interfacial behavior. Enhanced activity of enzymes in biphasic systems containing 1-butyl-3-methylimidazolium (L)-lactate as a co-solvent demonstrates the compound's ability to modify interfacial properties in ways that benefit biological catalysis [14]. The ionic liquid appears to reduce interfacial tension while maintaining enzyme stability, creating favorable conditions for biotransformation reactions.

Solvation Dynamics of Carbohydrate Derivatives

The solvation of carbohydrate derivatives by 1-butyl-3-methylimidazolium (L)-lactate involves sophisticated molecular recognition mechanisms that leverage the ionic liquid's unique hydrogen bonding capabilities. The lactate anion's high hydrogen bond basicity enables efficient dissolution of polar carbohydrates through the formation of multiple simultaneous hydrogen bonds with hydroxyl groups on sugar molecules [22] [23] [24].

Table 3: Solvation Dynamics of Carbohydrate Derivatives

| Carbohydrate Type | Solubility (g/L) | Hydrogen Bond Number | Solvation Energy (kJ/mol) | Dissolution Mechanism | Reference |

|---|---|---|---|---|---|

| Glucose | 145 | 4-5 | -85 to -110 | Anion-mediated | [22] [23] [24] |

| Cellobiose | 80-120 | 8-10 | -150 to -180 | Anion-mediated | [23] [24] |

| β-Cyclodextrin | 25-40 | 15-20 | -300 to -400 | Cooperative binding | [22] |

| Sucrose | 200-250 | 6-8 | -120 to -150 | Anion-mediated | [22] [23] |

| Fructose | 180-220 | 4-6 | -90 to -115 | Anion-mediated | [22] [23] |

Nuclear magnetic resonance relaxation studies demonstrate that the solvation process is governed primarily by interactions between the lactate anion and carbohydrate hydroxyl groups [23]. The changes in relaxation times of carbon nuclei in the imidazolium cation show minimal variation with carbohydrate concentration, indicating that cation-carbohydrate interactions are largely nonspecific [23]. In contrast, the relaxation rates of anion nuclei exhibit strong dependency on sugar content, confirming the anion-mediated dissolution mechanism.

Correlation time analysis reveals that as carbohydrate concentration increases, the reorientation rate of the lactate anion decreases more rapidly than that of the imidazolium cation [23]. This differential behavior indicates specific binding interactions between the anion and carbohydrate molecules, while the cation serves primarily as a charge-balancing spectator ion. The formation of approximately stoichiometric ratios between lactate anions and carbohydrate hydroxyl groups supports this mechanism.

Molecular dynamics simulations of glucose solvation reveal that the primary solvation shell around carbohydrate molecules consists predominantly of lactate anions forming hydrogen bonds with hydroxyl groups [25]. An average coordination number of 4-5 lactate anions per glucose molecule is maintained even at high carbohydrate concentrations, despite reduced anion availability [25]. This persistence of coordination indicates strong preferential binding and efficient solvation.

The dissolution mechanism varies depending on carbohydrate complexity and molecular architecture. Simple monosaccharides like glucose and fructose undergo rapid dissolution through direct anion-hydroxyl hydrogen bonding [22] [23]. More complex structures like cellobiose require cooperative interactions involving multiple lactate anions to disrupt intramolecular hydrogen bonding networks [24]. Large cyclic structures like β-cyclodextrin exhibit cooperative binding phenomena where multiple ionic liquid ion pairs work collectively to achieve dissolution [22].

Thermodynamic analysis reveals that carbohydrate dissolution is enthalpically favorable, with solvation energies ranging from -85 kJ/mol for simple sugars to -400 kJ/mol for complex polysaccharides [22] [23] [24]. The large negative solvation energies indicate that the formation of carbohydrate-lactate hydrogen bonds more than compensates for the disruption of carbohydrate-carbohydrate interactions and ionic liquid structure.

The efficiency of carbohydrate dissolution depends critically on the hydrogen bond basicity of the anion. Lactate anions, with their combined carboxylate and hydroxyl functionalities, provide superior hydrogen bonding capability compared to simple anions like chloride or acetate [22]. This enhanced basicity enables the dissolution of carbohydrates that are poorly soluble in conventional ionic liquids, making lactate-based systems particularly attractive for biomass processing applications.

Temperature effects on solvation dynamics reveal that increased temperature accelerates dissolution kinetics while maintaining the fundamental anion-mediated mechanism [24]. The temperature dependence follows Arrhenius behavior with activation energies of 15-25 kJ/mol for the dissolution process, indicating modest energy barriers that can be readily overcome under mild processing conditions.

Impact on Lipid Membrane Structural Integrity

The interaction of 1-butyl-3-methylimidazolium (L)-lactate with lipid membranes demonstrates concentration-dependent effects that range from subtle perturbations at low concentrations to significant structural modifications at higher concentrations. The ionic liquid's amphiphilic character enables it to interact with lipid bilayers through multiple mechanisms, including electrostatic interactions, hydrogen bonding, and hydrophobic insertion [26] [27] [28].

Table 4: Impact on Lipid Membrane Structural Integrity

| Membrane Component | IL Concentration (mM) | Membrane Permeability Change (%) | Structural Disruption Level | Primary Mechanism | Reference |

|---|---|---|---|---|---|

| DPPC Bilayer | 0.5-5.0 | +25 to +150 | Moderate | Asymmetric insertion | [26] [27] [28] |

| POPG Membrane | 1.0-10.0 | +40 to +200 | High | Electrostatic interaction | [27] [29] |

| Cholesterol-containing | 0.1-2.0 | +10 to +80 | Low-Moderate | Cholesterol displacement | [27] |

| Model Vesicles | 5.0-30.0 | +130 to +160 | High | Membrane fusion | [26] |

| Monolayer Interface | 1.0-15.0 | +50 to +120 | Moderate | Interfacial accumulation | [15] [29] |

Fluorescence resonance energy transfer studies reveal that 1-butyl-3-methylimidazolium (L)-lactate induces vesicle fusion at concentrations above 30% volume fraction, with fluorescence intensity increases of 1.3-1.6 times compared to controls [26]. At lower concentrations, the ionic liquid shows negligible fusion activity, indicating a critical concentration threshold for significant membrane perturbation [26]. This concentration-dependent behavior suggests that membrane effects arise from cooperative ionic liquid-lipid interactions rather than simple individual molecule insertion.

The mechanism of membrane disruption involves asymmetric insertion of ionic liquid components into one leaflet of the lipid bilayer [28]. Molecular dynamics simulations demonstrate that the asymmetric distribution of ionic liquid cations enhances leaflet strain, which upon reaching a critical value triggers morphological disruption [28]. The bending modulus of lipid bilayers decreases by 1-2 orders of magnitude in the presence of ionic liquid, indicating significant reduction in membrane mechanical stability [28].

Electrostatic interactions play a crucial role in determining the extent of membrane perturbation. Negatively charged membranes composed of phosphatidylglycerol show greater susceptibility to ionic liquid-induced changes compared to zwitterionic phosphatidylcholine membranes [27]. This differential behavior highlights the importance of electrostatic compatibility between the ionic liquid cations and membrane surface charge in determining interaction strength.

The presence of cholesterol in lipid membranes significantly modulates the effects of ionic liquid exposure [27]. Cholesterol-containing membranes exhibit reduced permeability changes and lower levels of structural disruption compared to cholesterol-free systems [27]. This protective effect arises from cholesterol's ability to increase membrane order and reduce the availability of insertion sites for ionic liquid molecules.

Solid-state nuclear magnetic resonance investigations reveal that ionic liquid exposure decreases lipid chain order parameters and counteracts the condensation effects of cholesterol [27]. The reduction in order parameters is more pronounced in phosphatidylcholine compared to phosphatidylglycerol membranes, consistent with the differential electrostatic interaction patterns [27]. These changes in molecular order correlate directly with observed increases in membrane permeability.

Pressure-area isotherm studies of lipid monolayers demonstrate that ionic liquid addition decreases the lift-off area in a cholesterol-dependent manner [27]. The reduction in lift-off area indicates increased lipid packing order, which correlates with decreased membrane permeability [27]. This apparent contradiction with bilayer studies suggests that monolayer and bilayer systems may exhibit different responses to ionic liquid exposure due to geometric constraints.

The primary mechanism of membrane disruption appears to involve the inability of ionic liquid molecules to penetrate intact membranes without causing damage [30] [31]. Studies using model membranes demonstrate that imidazolium-based ionic liquids cannot cross lipid barriers without disrupting membrane integrity [30] [31]. This finding suggests that the observed toxicity of ionic liquids results primarily from membrane barrier function disruption rather than intracellular targets.